molecular formula C35H38O6 B1180364 Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyraNAside CAS No. 19488-61-0

Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyraNAside

Cat. No.: B1180364
CAS No.: 19488-61-0
InChI Key:
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Description

Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. This compound is often used as an intermediate in the synthesis of various complex molecules, particularly in the field of carbohydrate chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose. One common method starts with the conversion of D-glucose to its methyl glycoside, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside primarily involves its role as a protecting group in synthetic chemistry. The benzyl groups protect the hydroxyl functionalities during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the benzyl groups can be selectively removed under reductive conditions, revealing the free hydroxyl groups for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside: Similar structure but derived from D-galactose.

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar compound but without the methyl group at the anomeric position.

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Uses acetyl groups instead of benzyl groups for protection

Uniqueness

Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is unique due to its specific benzyl protection pattern, which provides stability and selectivity in synthetic applications. The benzyl groups are particularly advantageous as they can be easily removed under mild conditions, making this compound highly versatile in organic synthesis .

Properties

CAS No.

19488-61-0

Molecular Formula

C35H38O6

Molecular Weight

0

Origin of Product

United States

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